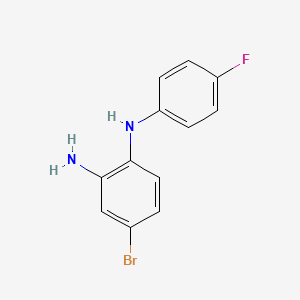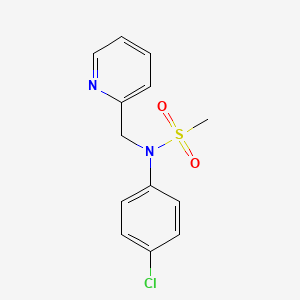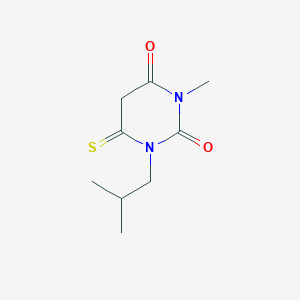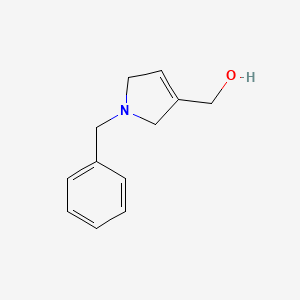
1-(furan-2-yl)cyclopropane-1-carbonitrile
Overview
Description
1-(furan-2-yl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a furan ring and a nitrile group This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclopropane ring with the aromaticity of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(furan-2-yl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For example, the reaction of 2-furylcarbinol with a suitable cyclopropanation reagent, such as diiodomethane and zinc-copper couple, can yield this compound. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 1-(2-Furyl)cyclopropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(furan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)cyclopropane-1-carbonitrile depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile: Lacks the furan ring, making it less reactive in certain types of reactions.
Furfurylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
2-Furylacetonitrile: Similar structure but with a different position of the nitrile group, affecting its chemical behavior.
Uniqueness
1-(furan-2-yl)cyclopropane-1-carbonitrile is unique due to the combination of the strained cyclopropane ring and the aromatic furan ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
162960-08-9 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 |
InChI Key |
QRIYJASQXVNELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate](/img/structure/B8614283.png)










![N-(3-bromophenyl)-7-methoxypyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8614364.png)
